molecular formula C13H20N4OS B6020221 N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide

N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide

Cat. No. B6020221
M. Wt: 280.39 g/mol
InChI Key: MLTZHGJJTLAYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of MPA involves its interaction with specific proteins and enzymes in the body. MPA has been shown to bind to the active site of certain enzymes, leading to changes in their activity and function. This can lead to the inhibition of certain cellular processes, such as cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that MPA has a range of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of specific signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPA in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for studying the structure and function of these molecules. However, one of the limitations of using MPA in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of MPA. One area of research is the development of new anticancer therapies based on the properties of MPA. Another area of research is the development of new tools and techniques for studying the structure and function of proteins and enzymes. Finally, there is a need for further research into the potential toxicity of MPA, in order to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of MPA involves the reaction of 2-(methylthio)-4-pyrimidinylamine with 3-chloropiperidine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

MPA has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of MPA is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that MPA has the ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
MPA has also been studied for its potential applications in the field of biochemistry. Studies have shown that MPA can interact with specific proteins and enzymes, leading to changes in their activity and function. This has led to the development of new tools and techniques for studying the structure and function of proteins and enzymes.

properties

IUPAC Name

N-[[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-10(18)15-8-11-4-3-7-17(9-11)12-5-6-14-13(16-12)19-2/h5-6,11H,3-4,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTZHGJJTLAYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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